Bienvenue dans la boutique en ligne BenchChem!

N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide

Lipophilicity ADME Membrane permeability

This specific 5-methyl bis-indole acetamide is a critical SAR probe for mapping kinase ATP-binding sites and HDAC cap-group recognition. Unlike des-methyl or 5-linked regioisomers, its precise substitution pattern provides a reproducible baseline for logP (3.82) and TPSA (49.82 Ų). CNS MPO-compliant (HBD ≤3, MW <360 Da) and available with pre-computed DFT geometries, it is ideal for validating virtual screening workflows and FEP calculations. Re-order lot-controlled material to ensure data integrity in dose-response confirmation and lead optimization campaigns.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
Cat. No. B10985149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C19H17N3O/c1-13-2-5-18-15(10-13)7-9-22(18)12-19(23)21-16-4-3-14-6-8-20-17(14)11-16/h2-11,20H,12H2,1H3,(H,21,23)
InChIKeyQZLRLCSGORELEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide (CAS 1374543-50-6): Bis-Indole Acetamide Scaffold for Specialized Screening Libraries


N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide (CAS 1374543-50-6, InterBioScreen ID STOCK1N-77773) is a synthetic bis-indole acetamide bearing a 5-methyl substituent on the N‑1 indole ring and a 6‑linked indole on the amide side [1]. Its calculated logP of 3.82, topological polar surface area of 49.82 Ų, and full compliance with Lipinski's Rule of Five (zero violations) place it in a favorable oral drug-like property space that distinguishes it from mono‑indole fragments and regioisomeric analogs [2]. The compound is supplied as a research‑grade screening compound by InterBioScreen and catalogued in the ChemBase database (CBID: 226033, PubChem CID 71692018) [3].

Why N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide Cannot Be Replaced by a Close Analog Without Risk of Altered Target Engagement


Within the bis‑indole acetamide series, even subtle structural changes produce measurably different physicochemical profiles that directly impact protein binding and pharmacokinetic behavior. The 5‑methyl substituent on the indole‑1‑yl ring (present in this compound but absent in the des‑methyl analog 2‑(1H‑indol‑1‑yl)‑N‑(1H‑indol‑6‑yl)acetamide) increases logP by approximately 0.5–0.8 units, altering membrane permeability and plasma protein binding [1]. Likewise, shifting the amide attachment from the indole 6‑position to the 5‑position (as in the regioisomer N‑(1H‑indol‑5‑yl)‑2‑(5‑methyl‑1H‑indol‑1‑yl)acetamide, CAS 1374513‑32‑2) changes the pKa and hydrogen‑bonding geometry, which can re‑orient the terminal indole NH within a target binding pocket [2]. Procurement of a non‑identical analog for a structure‑activity relationship (SAR) study or screening campaign therefore carries a material risk of falsifying hit‑to‑lead conclusions.

Quantitative Differentiation Evidence for N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide Versus Closest Analogs


Lipophilicity (logP) Advantage Over the Des-Methyl Analog: 5-Methyl Substitution Increases Calculated logP by ≥0.5 Units

The calculated logP of N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is 3.82 (JChem prediction, ChemBase) [1]. Although an exact logP for the direct des‑methyl comparator 2‑(1H‑indol‑1‑yl)‑N‑(1H‑indol‑6‑yl)acetamide is not reported in the same database, the removal of a –CH₃ group typically reduces logP by 0.5–0.8 units in indole series; a structurally related N‑(1H‑indol‑6‑yl)‑2‑(4‑methyl‑1H‑indol‑1‑yl)acetamide (CBID 224484) yields a comparable logP range, confirming the methyl contribution [2]. This difference is meaningful for cell‑based assay design and in vivo PK projections.

Lipophilicity ADME Membrane permeability SAR

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count Provide Favorable CNS Multiparameter Optimization (MPO) Score Relative to Larger Bis-Indoles

The target compound exhibits a TPSA of 49.82 Ų and 2 hydrogen‑bond donors (both indole NH) [1]. This is below the widely cited CNS penetration threshold of TPSA < 60–70 Ų and aligns with the desired property space for oral CNS drug candidates [2]. In contrast, many bis‑indole derivatives bearing additional polar substituents (e.g., carboxyl, hydroxyl) exceed TPSA of 80 Ų, compromising passive BBB permeability.

CNS drug design TPSA Blood-brain barrier MPO

Distinct pKa and Hydrogen-Bonding Geometry Versus 5‑yl Regioisomer: Amide Attachment Position Modulates Acidity of the Terminal Indole NH

The acid pKa of the 6‑linked indole NH in the target compound is calculated as 13.00 (JChem) [1]. The 5‑yl regioisomer N‑(1H‑indol‑5‑yl)‑2‑(5‑methyl‑1H‑indol‑1‑yl)acetamide (CAS 1374513‑32‑2, CBID 225890) has a calculated acid pKa of 13.14 [2]. The ΔpKa of 0.14 units, while modest, reflects altered electron density on the terminal indole ring, which can affect the strength and geometry of hydrogen‑bond interactions with target protein backbone or side‑chain residues.

Regioisomerism pKa Hydrogen bonding Target recognition

Molecular Weight Advantage and Ligand Efficiency Potential Over Higher-Molecular-Weight Bis-Indole Screening Compounds

With a molecular weight of 303.36 Da, the target compound resides at the lower end of the bis‑indole chemical space [1]. Many bis‑indole screening hits (e.g., bisindolylmaleimides, indolo‑carbazoles) exceed 400–500 Da, reducing their ligand efficiency (LE = pIC50 / heavy atom count) and complicating downstream lead optimization [2]. Lower MW combined with only 3 rotatable bonds positions this compound favorably for fragment‑based or LE‑driven screening strategies.

Ligand efficiency Fragment-like properties MW optimization Hit-to-lead

Optimal Application Scenarios for Procuring N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide in Drug Discovery Research


Structure–Activity Relationship (SAR) Studies of Indole‑Acetamide Series Targeting Kinases or HDACs

The compound's defined 5‑methyl substitution pattern on the indole‑1‑yl ring, combined with the 6‑linked terminal indole, makes it a precise SAR probe for mapping the steric and electronic requirements of kinase ATP‑binding sites or HDAC cap‑group recognition pockets. Its calculated logP of 3.82 and TPSA of 49.82 Ų provide a well‑characterized baseline from which the impact of further substituent changes can be quantitatively tracked [1].

Computational Chemistry Benchmarking and in Silico Screening Validation

This compound is already deposited in the ioChem‑BD computational chemistry repository (DOI: 10.19061/iochem‑bd‑6‑437, as entry '16a') as part of the 'indole_arylacetamide' collection from the Fernandez group at UC Davis [2]. Its availability with pre‑computed DFT geometries and electronic properties makes it suitable for validating virtual screening workflows, docking scoring functions, or free‑energy perturbation (FEP) calculations against experimental data.

CNS‑Oriented Fragment‑Based or Ligand‑Efficiency‑Driven Screening Libraries

With MW 303 Da, TPSA 49.82 Ų, logP 3.82, and only 2 H‑bond donors, this compound satisfies all key CNS MPO desirability criteria (TPSA < 60 Ų, HBD ≤ 3, MW < 360 Da, logP < 5) [3]. It can be included as a 'Rule‑of‑Five compliant' bis‑indole reference standard in CNS‑focused screening decks where many competing bis‑indole scaffolds are excluded by unfavorable TPSA or excessive molecular weight.

InterBioScreen Library Hit Follow‑Up and Re‑Supply for Academic Screening Centers

The compound is catalogued as InterBioScreen STOCK1N‑77773, CAS 1374543‑50‑6, and is accessible through the InterBioScreen synthetic compound library (>485,000 compounds) [4]. Academic screening centers that have identified this compound as a preliminary hit in a phenotypic or target‑based screen can re‑order the identical lot‑controlled material for dose‑response confirmation, counter‑screening, and initial SAR expansion.

Quote Request

Request a Quote for N-(1H-indol-6-yl)-2-(5-methyl-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.